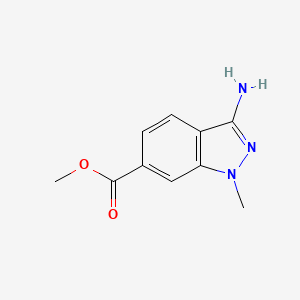
N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine: is a complex organic compound that features a tert-butyl group, a pyridine ring, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, which can be used to form the carbon-nitrogen bonds necessary for the structure. The reaction conditions often include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Solvent: Organic solvents like toluene or dimethylformamide (DMF)
Temperature: Elevated temperatures, typically around 100-150°C
Reagents: Various halogenated precursors and amines
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can lead to the formation of amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its ability to bind to specific proteins makes it valuable in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to enhance its biological activity and selectivity towards specific targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(pyridin-4-yl)methyl]carbamate
- tert-butyl (S)- (1- (4- (pyridin-4-yl)phenyl)ethyl)carbamate
Uniqueness
N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine stands out due to its naphthyridine core, which provides unique electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C17H18N4 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-tert-butyl-2-pyridin-4-yl-1,7-naphthyridin-4-amine |
InChI |
InChI=1S/C17H18N4/c1-17(2,3)21-15-10-14(12-4-7-18-8-5-12)20-16-11-19-9-6-13(15)16/h4-11H,1-3H3,(H,20,21) |
InChI Key |
OLUIHIBCEWNDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC(=NC2=C1C=CN=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


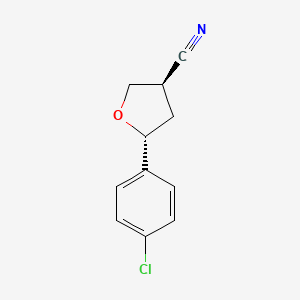
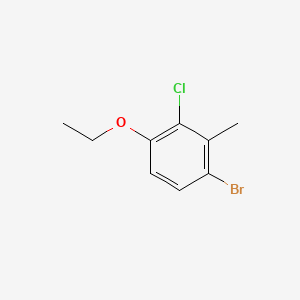

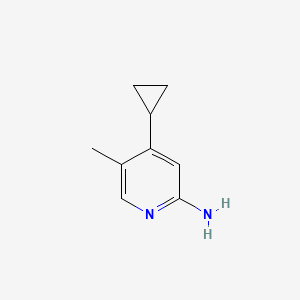
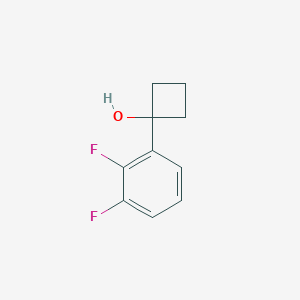
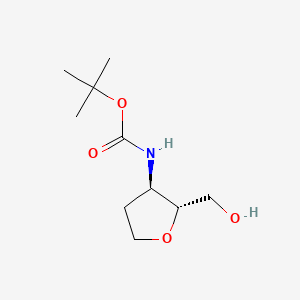


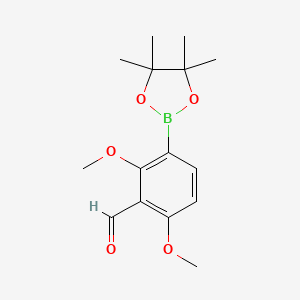

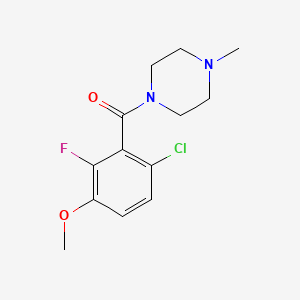
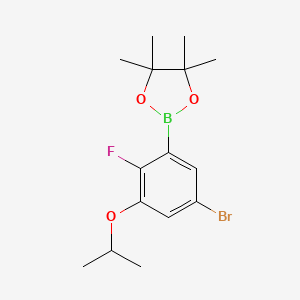
![Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate](/img/structure/B14027609.png)
